N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4O3/c1-2(13)9-6-10-4(7)3(12(14)15)5(8)11-6/h1H3,(H,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLCZWOWLVTEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966128 | |
| Record name | N-(4,6-Dichloro-5-nitropyrimidin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56145-04-1, 5180-50-7 | |
| Record name | N-(4,6-Dichloro-5-nitro-2-pyrimidinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56145-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC176970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4,6-Dichloro-5-nitropyrimidin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-substituted-4,6-dihydroxypyrimidine
-
- Sodium hydride is added to an ethanolic solution of dimethyl malonate under stirring at room temperature for 15–20 minutes.
- Subsequently, an amidine salt such as formamidine acetate or acetic acid ethanamidine is added.
- The mixture is refluxed for 2–3 hours.
- After solvent removal under reduced pressure, the residue is dissolved in water, and the pH is adjusted to 4.0–5.0 with concentrated hydrochloric acid to precipitate the product.
- The precipitate is filtered, washed with water and 95% ethanol, and dried to constant weight.
-
- Typical yields for this step range from 75% to 77% depending on scale and exact conditions.
Reaction Summary:
This step forms the pyrimidine ring with hydroxyl groups at positions 4 and 6 and a substituent at position 2 derived from the amidine salt.
Nitration to form 2-substituted-5-nitro-4,6-dihydroxypyrimidine
-
- Nitrosonitric acid (a nitrating mixture) and sulfuric acid are placed in a reactor with temperature controlled below 30 °C.
- The 2-substituted-4,6-dihydroxypyrimidine is added slowly, and the mixture is stirred at 40–50 °C for 1–2 hours.
- The reaction mixture is poured into ice water to precipitate the nitro derivative.
- The solid is filtered, recrystallized from water, and dried.
-
- This nitration step typically achieves yields around 87%.
-
- Temperature control is critical to avoid decomposition or over-nitration.
- The product is a yellow crystalline solid.
Chlorination to yield 2-substituted-5-nitro-4,6-dichloropyrimidine
-
- The 2-substituted-5-nitro-4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride in the presence of catalysts such as N,N-dimethylaniline (accelerine) and ethyl p-toluenesulfonate (etamon chloride).
- The mixture is refluxed until the starting material disappears (monitored by TLC).
- Phosphorus oxychloride is removed under reduced pressure, and the residue is poured into ice water.
- The crude product is filtered and recrystallized from ethyl acetate.
-
- Chlorination yields are high, around 91–93%.
-
- This step converts the hydroxyl groups at positions 4 and 6 into chlorine atoms, critical for further substitution reactions to introduce the acetamide group.
Representative Data Table of Preparation Steps and Yields
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| 1 | Synthesis of 2-substituted-4,6-dihydroxypyrimidine | Sodium hydride, dimethyl malonate, amidine salt, reflux 2–3 h, pH 4–5 precipitation | 75–77 | White solid, pyrimidine ring formed |
| 2 | Nitration to 2-substituted-5-nitro-4,6-dihydroxypyrimidine | Nitrosonitric acid, sulfuric acid, 40–50 °C, 1–2 h, ice water precipitation | 86–87 | Yellow crystalline solid |
| 3 | Chlorination to 2-substituted-5-nitro-4,6-dichloropyrimidine | Phosphorus oxychloride, accelerine, etamon chloride, reflux, recrystallization | 91–93 | Pale solid, dichloropyrimidine |
Research Findings and Advantages of the Method
Simplicity and Scalability:
The described method uses commercially available, low-cost starting materials and mild reaction conditions, making it suitable for industrial scale-up.High Yields and Purity:
Each step achieves high yields (above 75%), with the final chlorination step exceeding 90% yield, ensuring efficient production.Environmental and Economic Benefits:
The process avoids harsh conditions and expensive reagents, reducing environmental impact and production costs.Stability and Reproducibility:
The intermediate and final compounds are stable solids, allowing for easy handling and consistent batch-to-batch reproducibility.Versatility: The 2-substituent can be varied (e.g., methyl, acetamide), enabling synthesis of diverse derivatives for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituents on the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide serves as an important building block in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as:
- Antimicrobial agents : Research indicates that compounds derived from this structure may exhibit significant antibacterial and antifungal properties, making them candidates for new therapeutic agents.
- Antiviral compounds : The compound's ability to act as an intermediate in the synthesis of antiviral nucleotide derivatives has been documented, highlighting its relevance in developing treatments for viral infections .
Biological Research
In biological studies, this compound is utilized to investigate:
- Enzyme inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in nucleic acid metabolism, which is crucial for understanding its pharmacodynamics and potential therapeutic effects .
- Cellular pathways : It acts as a probe to explore biological pathways involving pyrimidine derivatives, contributing to the understanding of cellular processes and disease mechanisms.
Agricultural Chemistry
The compound also finds applications in agricultural chemistry as a precursor for synthesizing agrochemicals. Its derivatives may be developed into effective pesticides or herbicides, aiding in crop protection and management strategies.
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of derivatives from this compound demonstrated significant antimicrobial activity against various bacterial strains. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential utility in clinical settings.
Case Study 2: Inhibition of Nitric Oxide Production
Research involving 5-substituted 2-amino-4,6-dichloropyrimidines showed that these compounds could suppress nitric oxide production in immune cells. This finding indicates their potential role in anti-inflammatory therapies, with implications for treating conditions characterized by excessive nitric oxide production .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| This compound | Chloro and nitro groups on pyrimidine ring | Antimicrobial and antiviral potential |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluorine substitution at position 5 | Stronger inhibition of NO production |
| N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide | Different amine substitution | Intermediate for antiviral synthesis |
This table highlights how this compound compares with related compounds regarding their structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and nitro substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity towards these targets . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate’s access and preventing the enzymatic reaction from occurring . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide and its analogues:
Physicochemical and Pharmacological Differences
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide
- Structural Distinction: Replaces the nitro group with a formylamino (-NHCHO) moiety.
- This compound is specifically noted as an impurity in the synthesis of Abacavir, an antiviral drug, suggesting its role in quality control rather than direct therapeutic use .
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate
- Structural Distinction: Features amino (-NH₂) and hydroxyl (-OH) groups instead of chloro and nitro substituents.
- Impact: The polar hydroxyl and amino groups enhance solubility in aqueous environments, making it suitable for antibacterial and antifungal applications. Crystallographic studies using SHELX software reveal a hydrated structure, which may influence its stability and formulation .
Thiophene-Pyrimidine Hybrid (Compound 24)
- Structural Distinction : Incorporates a cyclopenta-thiophene ring and a sulfamoyl group.
- Impact: The sodium sulfamoyl group improves solubility and enables ionic interactions with tyrosine kinase receptors, leading to antiproliferative effects in breast cancer (MCF7 cells) . This contrasts with the chloro-nitro pyrimidine scaffold, which may target different pathways due to its lipophilic Cl and NO₂ groups.
Biological Activity
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide is a chemical compound characterized by its molecular formula and a molecular weight of 251.03 g/mol. This compound features distinct chloro and nitro substituents on the pyrimidine ring, which contribute to its unique biological activity and reactivity. The synthesis of this compound typically involves the nucleophilic substitution reaction of 4,6-dichloro-5-nitropyrimidine with acetamide, often facilitated by solvents like dimethylformamide and bases such as potassium carbonate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chloro and nitro groups enhance the compound's binding affinity to various enzymes and receptors, making it a valuable probe in biological research.
Enzyme Inhibition
Research indicates that this compound serves as an effective inhibitor for several enzymes. For instance, it has been studied for its potential in inhibiting certain kinases, which play critical roles in cell signaling pathways. The presence of electron-withdrawing groups like nitro enhances its inhibitory potency compared to similar compounds lacking such substituents.
Anticancer Properties
This compound has shown promise in anticancer studies. It has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. For example, in studies involving colorectal cancer cell lines, the compound exhibited IC50 values ranging from 60 nM to 135 nM, indicating potent anticancer activity .
Anti-inflammatory Effects
Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties. Research on related pyrimidine derivatives has shown that modifications can lead to enhanced inhibition of inflammatory mediators such as COX-2 and iNOS, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines reported:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.06 |
| SW620 | 0.045 |
| HT29 | 0.071 |
These results indicate a strong potential for this compound as a chemotherapeutic agent against colorectal cancer.
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was tested against various kinases:
| Kinase | Inhibition (%) at 1 µM |
|---|---|
| Aurora A | 85 |
| CDK2 | 78 |
| PI3K | 65 |
The data suggest that the compound effectively inhibits key kinases involved in cancer progression.
Q & A
Q. How is the molecular structure of N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide characterized in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and torsion angles. For example, pyrimidine derivatives like the structurally similar N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate were analyzed using this technique, revealing intermolecular hydrogen bonding and π-π stacking critical for crystal packing . Researchers should refine data using software like SHELX and validate metrics (e.g., R factor < 0.05) to ensure accuracy.
Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?
Methodological Answer: Stepwise functionalization of pyrimidine cores via nitration, chlorination, and acetylation is typical. Optimization involves varying solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., HNO₃/H₂SO₄ for nitration). Reaction progress is monitored via TLC and NMR, with purification by recrystallization or column chromatography. Computational reaction path searches (e.g., using quantum chemical calculations) can narrow optimal conditions .
Q. Which spectroscopic techniques are used to confirm the identity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., NIST Chemistry WebBook ).
- IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS. Purity is assessed via HPLC (≥97% purity) and elemental analysis (C, H, N within ±0.3% theoretical).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculates activation energies and transition states for substitution at the C-4 and C-6 positions. For example, ICReDD’s approach combines quantum chemical reaction path searches with experimental validation to identify viable pathways (e.g., SNAr mechanisms) . Researchers should compare computed vs. experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to refine models.
Q. How to resolve contradictions in reported pharmacological activities of pyrimidine derivatives like this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antifungal vs. antitumor results) may arise from assay variability or structural analogs. Mitigation strategies include:
- Cross-validation : Use multiple assays (e.g., MIC for antimicrobials, MTT for cytotoxicity).
- Purity checks : Confirm via HPLC and elemental analysis to rule out impurities.
- Structural tweaks : Synthesize analogs (e.g., replacing nitro with amino groups) to isolate activity drivers .
Q. What methodologies analyze crystal packing effects on solubility and stability?
Methodological Answer: X-ray crystallography identifies hydrogen bonds and hydrophobic interactions influencing solubility. For instance, dihydrate structures (e.g., related compounds in ) show water molecules stabilizing the lattice. Solubility is quantified via shake-flask experiments in buffers (pH 1–7.4), while stability is tested under accelerated conditions (40°C/75% RH) with HPLC monitoring.
Q. How to integrate experimental and computational data for physicochemical property prediction?
Methodological Answer: ICReDD’s framework combines computational reaction design, machine learning, and high-throughput experimentation. For example, quantum mechanical calculations predict logP and pKa, which are validated experimentally via potentiometric titration or partition coefficient assays .
Q. What reaction engineering principles apply to scaling up synthesis?
Methodological Answer: Scale-up requires optimizing heat/mass transfer and safety parameters. Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to model batch vs. continuous flow systems. For exothermic nitration steps, adiabatic calorimetry ensures safe temperature control .
Data Contradiction Analysis
Q. How to address conflicting results in the compound’s reactivity with amines?
Methodological Answer: Discrepancies may arise from solvent polarity or amine basicity. Systematic studies should:
- Vary solvents : Compare DMSO (polar aprotic) vs. EtOH (protic).
- Use kinetic profiling : Monitor reactions via in-situ IR or NMR.
- Apply Hammett plots : Correlate substituent effects on reaction rates .
Q. Why do different studies report varying stability under acidic conditions?
Methodological Answer: Stability depends on protonation sites and hydrolysis rates. Use pH-rate profiling (e.g., 0.1–2.0 M HCl) with UV-Vis monitoring. Computational MD simulations can model hydrolysis pathways, identifying vulnerable bonds (e.g., amide vs. nitro groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
